Cyclopropyl vs. Cyclopentyl TACE Selectivity
In a head-to-head context using cyclopropanesulfonyl chloride as a surrogate for the cyclopropyl motif present in the target compound, the cyclopropyl variant displayed significantly better selectivity for TNF-α converting enzyme (TACE) over matrix metalloproteinases MMP-2 and MMP-13 compared to the corresponding cyclopentyl derivative [1]. While exact IC₅₀ values for the final sulfonamides are not publicly tabulated, the qualitative selectivity advantage is explicitly reported and directly attributable to the cyclopropyl ring.
| Evidence Dimension | Enzyme selectivity profile (TACE vs. MMP-2/MMP-13) |
|---|---|
| Target Compound Data | Cyclopropyl variant designated as ‘good selectivity’ for TACE over MMP-2/MMP-13 |
| Comparator Or Baseline | Cyclopentyl variant: 'lower' selectivity (qualitative) |
| Quantified Difference | Qualitative improvement; no numerical fold-selectivity available |
| Conditions | In vitro enzymatic assay context (TACE, MMP-2, MMP-13) |
Why This Matters
The cyclopropyl ring’s shape and electronics directly impact target selectivity, making this building block a strategic choice for medicinal chemists developing selective TACE inhibitors.
- [1] Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Cyclopropyl variant selectivity for TACE over MMP-2/MPP-13 vs. cyclopentyl. View Source
